molecular formula C16H26ClN3O3S2 B2918725 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide hydrochloride CAS No. 2034472-88-1

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide hydrochloride

Cat. No. B2918725
CAS RN: 2034472-88-1
M. Wt: 407.97
InChI Key: BBDBAHXRPPZHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives have been widely studied for their biological activities .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various cyclization reactions .

Scientific Research Applications

Antifungal Applications

This compound has shown potential in the synthesis of antifungal agents . The presence of piperazine and benzimidazole pharmacophores suggests its use in targeting common fungal pathogens . It could be particularly effective against strains of Candida albicans, a common cause of fungal infections in humans.

Chemical Synthesis

As a chemical intermediate, it can be used in the synthesis of more complex molecules. Its structure allows for modifications that can lead to the development of new compounds with potential therapeutic applications .

Reference Standard

It may serve as a reference standard in analytical chemistry for the quality control of pharmaceuticals. Its well-defined structure and properties can help in the calibration of analytical instruments and validation of analytical methods .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazine derivatives have been studied for a wide range of activities, including as antifungal agents .

properties

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S2.ClH/c1-24(21,22)19-12-10-18(11-13-19)9-8-17-16(20)7-14-23-15-5-3-2-4-6-15;/h2-6H,7-14H2,1H3,(H,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDBAHXRPPZHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)CCSC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide hydrochloride

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